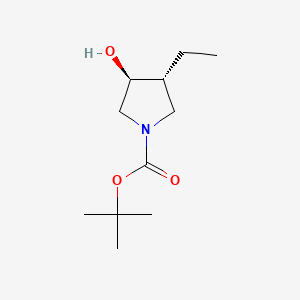

tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLFOQRAQOJJDD-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Key Steps

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Ring Closure | LiOtBu, EtOAc, 0°C | 73 | N/A |

| Coupling | Pd(OAc)₂, K₂CO₃, 80°C | 68 | N/A |

| Hydrogenation | Ru(II)/Xyl-P-Phos, H₂ (50 psi) | 82 | 98 |

| Boc Protection | Boc₂O, NaHCO₃, THF/H₂O | 91 | N/A |

Industrial-Scale Production and Process Optimization

Commercial suppliers (e.g., BLD Pharmatech, Angene US) utilize continuous-flow systems to enhance throughput. Key metrics from industrial data:

-

Purity Standards : ≥95% (HPLC), with residual solvent limits <0.1% (ICH Q3C).

-

Cost Drivers : Palladium catalysts account for 40% of raw material costs; recycling protocols reduce expenses by 30%.

-

Environmental Impact : Solvent recovery (ethyl acetate) achieves 85% efficiency, aligning with green chemistry principles.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) include:

-

Chiral Purity : Determined via chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10), confirming ee ≥98%.

-

Thermal Stability : TGA analysis reveals decomposition onset at 215°C, necessitating storage below -20°C.

-

Spectroscopic Data : ¹H NMR (400 MHz, DMSO-d₆) δ 1.42 (s, 9H, Boc), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 5.21 (d, J=4.3 Hz, 1H, OH) .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or manganese oxides can be used for oxidation reactions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate is compared with structurally related pyrrolidine and piperidine derivatives.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The ethyl group in the target compound increases lipophilicity compared to dihydroxy analogs (e.g., ’s compound), which exhibit higher polarity due to dual hydroxyl groups . Fluorinated derivatives (e.g., and ) show improved metabolic stability and membrane permeability, critical for blood-brain barrier penetration in CNS drugs . The cyano-cyclopropyl group () introduces steric and electronic effects, making the compound suitable for nucleophilic addition reactions .

Stereochemical Impact :

- The (3R,4S) configuration in the target compound ensures enantioselectivity in catalysis and binding to biological targets. For example, trans-3,4-disubstituted pyrrolidines (e.g., ) often exhibit distinct pharmacological profiles compared to cis isomers .

Synthetic Utility: Hydroxyl and amino groups (e.g., ) allow for further derivatization, such as glycosylation or peptide coupling, whereas trifluoromethyl groups () are typically terminal modifications due to their stability .

Physical Properties :

- Predicted boiling points for hydroxylated pyrrolidines (e.g., ~300°C for ) are higher than those of alkyl-substituted analogs, reflecting stronger intermolecular hydrogen bonding .

Biological Activity

Tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate, also known as trans-1-Boc-3-ethyl-4-hydroxypyrrolidine, is a compound with significant biological relevance due to its structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- CAS Number : 1228880-43-0

The biological activity of tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate is primarily attributed to its interactions with various biological targets. It has been shown to exhibit the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.

- Neuroprotective Effects : Preliminary studies suggest that it could have neuroprotective properties, potentially through the modulation of oxidative stress pathways and inflammation in neural cells.

Pharmacological Effects

Research indicates that tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate may possess several pharmacological effects:

- Antioxidant Activity : It has been observed to reduce oxidative stress markers in cell cultures, indicating potential as an antioxidant agent.

- Anti-inflammatory Properties : The compound may modulate inflammatory responses by influencing cytokine production in various cell types.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate on astrocytes exposed to amyloid-beta (Aβ) peptides. The findings indicated that treatment with the compound resulted in:

- Increased Cell Viability : Cell viability improved significantly when treated with the compound alongside Aβ compared to Aβ treatment alone.

- Reduced TNF-α Production : The compound effectively reduced TNF-α levels in treated astrocytes, suggesting a mechanism for its anti-inflammatory effects.

Study 2: Enzymatic Inhibition

Another study investigated the inhibitory effects of this compound on specific enzymes involved in neurotransmitter metabolism. Results showed:

- IC50 Values : The compound exhibited competitive inhibition with IC50 values indicative of moderate potency against targeted enzymes.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. A common approach employs tert-butyloxycarbonyl (Boc) protection of the pyrrolidine nitrogen, followed by stereoselective functionalization. For example, hydroxylation and ethyl group introduction can be achieved via Sharpless asymmetric dihydroxylation or enzymatic resolution. Reaction conditions (e.g., 0–20°C in dichloromethane with DMAP and triethylamine) are critical for minimizing racemization . Chiral auxiliaries or catalysts (e.g., Ru-based catalysts for transfer hydrogenation) ensure enantiomeric excess. Post-synthesis, column chromatography and recrystallization are used for purification.

Q. How is the stereochemistry of tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment, as demonstrated in analogous pyrrolidine derivatives . Complementary techniques include:

- NMR : NOESY/ROESY to confirm spatial proximity of substituents.

- Optical Rotation : Comparison with literature values for enantiopure standards.

- Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB under isocratic conditions.

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 minutes) coupled with mass spectrometry for molecular weight confirmation.

- 1H/13C NMR : Integration of diagnostic peaks (e.g., tert-butyl singlet at ~1.4 ppm, hydroxyl proton at ~2.5 ppm).

- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) combustion analysis to validate stoichiometry.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates to identify rate-limiting steps. For example:

- Reaction Path Search : Tools like GRRM or AFIR map energy landscapes for hydroxylation and alkylation steps .

- Solvent Effects : COSMO-RS simulations to optimize solvent polarity (e.g., dichloromethane vs. THF) for yield improvement.

- Kinetic Modeling : MATLAB or COPASI software to simulate reaction progress under varying temperatures (0–20°C) and catalyst loads .

Q. How should researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected NOE correlations)?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Systematic approaches include:

- Variable-Temperature NMR : To identify dynamic processes (e.g., ring puckering) affecting NOE signals.

- Isotopic Labeling : 13C-enriched samples to trace carbon connectivity in ambiguous regions.

- Comparative Analysis : Cross-validate with analogous compounds (e.g., tert-butyl 4-hydroxypiperidine derivatives) to isolate structural anomalies .

Q. What strategies improve the scalability of tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors reduce batch-to-batch variability and enhance heat/mass transfer during exothermic steps (e.g., Boc protection).

- Enzymatic Catalysis : Lipases or ketoreductases for stereoselective ethyl group installation, reducing reliance on chiral auxiliaries .

- Design of Experiments (DoE) : Taguchi or Box-Behnken models to optimize parameters (e.g., temperature, catalyst loading, solvent ratios) for >90% yield .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Rule out decomposition during melting.

- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water) to isolate stable crystalline forms.

- Computational Prediction : Compare DSC data with simulated lattice energies (e.g., via Materials Studio software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.